molecular formula C6H3BrFNO3 B571637 6-Bromo-3-fluoro-2-nitrophenol CAS No. 872363-59-2

6-Bromo-3-fluoro-2-nitrophenol

Cat. No. B571637
CAS RN: 872363-59-2
M. Wt: 235.996
InChI Key: CQJOFGRGDPFXEA-UHFFFAOYSA-N
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Description

6-Bromo-3-fluoro-2-nitrophenol is a chemical compound with the molecular formula C6H3BrFNO3 and a molecular weight of 236 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for 6-Bromo-3-fluoro-2-nitrophenol is 1S/C6H3BrFNO3/c7-3-1-2-4 (8)5 (6 (3)10)9 (11)12/h1-2,10H . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

6-Bromo-3-fluoro-2-nitrophenol is a yellowish crystalline solid that is sparingly soluble in water but highly soluble in organic solvents such as chloroform and acetone. It exhibits moderate stability under normal conditions and can decompose when exposed to heat or light.

Scientific Research Applications

Chemical Synthesis and Reactions

6-Bromo-3-fluoro-2-nitrophenol is involved in various chemical synthesis and reactions. For instance, it is used in the formation of 4-halo-4-nitrocyclohexa-2,5-dienones during the nitration of p-halophenols and p-halophenyl acetates. This process involves isomerization to nitrophenols under specific temperature conditions (Clewley, Cross, Fischer, & Henderson, 1989). Additionally, stable lithio compounds of 6-bromo-3-fluoro-2-nitrophenol derivatives are used in reactions with various electrophiles to prepare 2-substituted-6-nitrophenols (Hardcastle, Quayle, & Ward, 1994).

Analytical Applications

6-Bromo-3-fluoro-2-nitrophenol has applications in gas chromatography for separating isomeric compounds like nitrophenols and fluorophenols. This process is crucial for the quantitative analysis of complex mixtures containing these compounds (Ma & Spiegel, 1966).

Pharmacological Characterization

Although excluded from drug use and dosage, it's noteworthy that derivatives of 6-Bromo-3-fluoro-2-nitrophenol, like 6-Bromo-3'-nitroflavone, have been characterized pharmacologically for their affinity towards specific receptors. This characterization is essential for understanding the compound's potential applications in medical research (Wolfman et al., 1998).

Molecular Catalysis

6-Bromo-3-fluoro-2-nitrophenol derivatives are used in molecular catalysis. For example, they are involved in the cyclization of 2-(3-halopropyl)-4-nitrophenols, an intramolecular nucleophilic substitution reaction, showing the compound's significance in chemical reaction mechanisms (Schmidtchen, 1986).

Antifungal Activity

Research into halophenols and halonitrophenols, which include 6-Bromo-3-fluoro-2-nitrophenol, has demonstrated significant antifungal activities against various fungi, indicating its potential use in developing antifungal agents (Gershon, Clarke, & Gershon, 1995).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H319 (causes serious eye irritation) and H335 (may cause respiratory irritation) . Precautionary statements include P260 (do not breathe dust/fume/gas/mist/vapors/spray) and P280 (wear protective gloves/protective clothing/eye protection/face protection) .

Mechanism of Action

Mode of Action

. These reactions can alter the structure and function of the compound’s targets, leading to changes in their activity.

Biochemical Pathways

, which plays a crucial role in many cellular processes, including cell growth and differentiation

Pharmacokinetics

. Its nitrophenol structure may also undergo metabolic transformations, potentially affecting its bioavailability.

Action Environment

The action, efficacy, and stability of 6-Bromo-3-fluoro-2-nitrophenol may be influenced by various environmental factors. For instance, its storage temperature is recommended to be between 2-8°C , suggesting that temperature may affect its stability. Additionally, its solid physical form may influence its solubility and, consequently, its bioavailability and action.

properties

IUPAC Name

6-bromo-3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO3/c7-3-1-2-4(8)5(6(3)10)9(11)12/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQJOFGRGDPFXEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)[N+](=O)[O-])O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70735413
Record name 6-Bromo-3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-fluoro-2-nitrophenol

CAS RN

872363-59-2
Record name 6-Bromo-3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70735413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-3-fluoro-2-nitrophenol
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